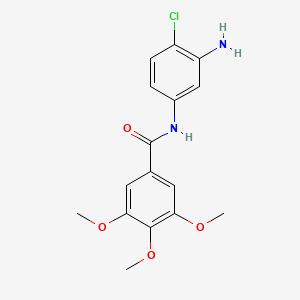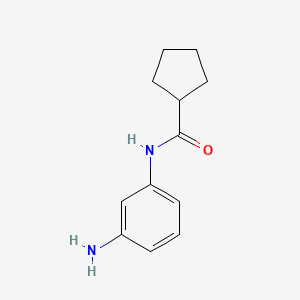![molecular formula C12H11NO4S2 B1319885 Phenyl[(thien-2-ylsulfonyl)amino]acetic acid CAS No. 1103529-64-1](/img/structure/B1319885.png)
Phenyl[(thien-2-ylsulfonyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl[(thien-2-ylsulfonyl)amino]acetic acid is a biochemical used for proteomics research . It has a molecular formula of C12H11NO4S2 and a molecular weight of 297.35 . This compound has gained significant attention in the field of medicinal chemistry due to its diverse biological activities.
Molecular Structure Analysis
The molecular structure of Phenyl[(thien-2-ylsulfonyl)amino]acetic acid is represented by the formula C12H11NO4S2 . The InChI code for this compound is 1S/C12H12NO4S2/c14-12(15)11(9-5-2-1-3-6-9)13-19(16,17)10-7-4-8-18-10/h1-8,11,13,18H,(H,14,15) .Physical And Chemical Properties Analysis
Phenyl[(thien-2-ylsulfonyl)amino]acetic acid is a white to light yellow crystalline solid . It is soluble in some organic solvents and partially soluble in water . The compound has a molecular weight of 297.35 .Applications De Recherche Scientifique
Antibacterial Activity
Phenyl acetic acid derivatives, closely related to Phenyl[(thien-2-ylsulfonyl)amino]acetic acid, have been studied for their antibacterial properties. For instance, a study by Salama (2020) synthesized new compounds, including 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine, from phenyl acetic acid derivatives. These compounds showed significant antibacterial activity against Salmonella typhi, suggesting potential applications in treating bacterial infections (Salama, 2020).
Antimycobacterial Agents
In another study, Ali and Shaharyar (2007) synthesized phenoxyacetic acid derivatives, which showed promising results as antimycobacterial agents. Specifically, the compound 2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid was notably effective against Mycobacterium tuberculosis, including INH-resistant strains (Ali & Shaharyar, 2007).
Analytical Applications
The analytical applications of phenyl acetic acid derivatives were explored by Harris et al. (1980) in their study on (3-phenyl,2-thio)hydantoin-amino acids. They developed high-performance liquid chromatography methods for separating and quantifying these compounds, indicating potential utility in analytical chemistry (Harris, Robinson & Johnson, 1980).
Supercapacitor Applications
Kowsari et al. (2019) synthesized derivatives of phenylglycine, such as 2-[(4-methylbenzoyl) amino] phenyl acetic acid, and investigated their use in enhancing the electrochemical properties of supercapacitors. This research demonstrates the potential application of phenyl acetic acid derivatives in energy storage technologies (Kowsari, Ehsani, Assadi, Safari & Sajedi, 2019).
Anti-inflammatory Properties
Studies have also explored the anti-inflammatory properties of phenyl acetic acid derivatives. For example, Patel, Patel, and Patel (2010) synthesized quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone from phenyl acetic acid, showing promising anti-inflammatory and antimicrobial activities (Patel, Patel & Patel, 2010).
Propriétés
IUPAC Name |
2-phenyl-2-(thiophen-2-ylsulfonylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c14-12(15)11(9-5-2-1-3-6-9)13-19(16,17)10-7-4-8-18-10/h1-8,11,13H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRAXDIFYJBZCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246540 |
Source


|
| Record name | α-[(2-Thienylsulfonyl)amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl[(thien-2-ylsulfonyl)amino]acetic acid | |
CAS RN |
1103529-64-1 |
Source


|
| Record name | α-[(2-Thienylsulfonyl)amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1103529-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[(2-Thienylsulfonyl)amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

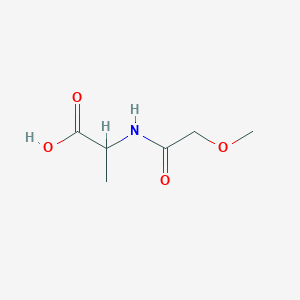


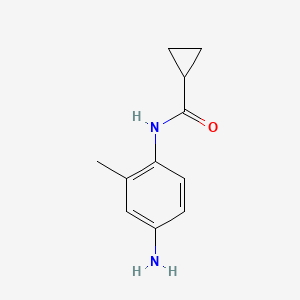
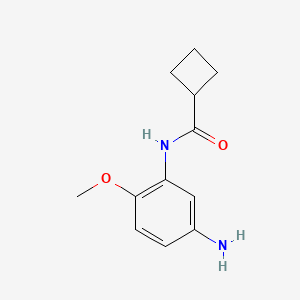

![N-[(3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1319812.png)

